

# Molecular weight and formula of trehalulose

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## Compound of Interest

Compound Name: Trehalulose

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## An In-Depth Technical Guide to Trehalulose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **trehalulose**, detailed experimental protocols for its synthesis and analysis, and a visualization of its enzymatic production pathway. The information is tailored for professionals in research and drug development who require a thorough understanding of this unique disaccharide.

## Core Properties of Trehalulose

**Trehalulose**, a structural isomer of sucrose, is a disaccharide composed of a glucose and a fructose unit linked by an  $\alpha$ -1,1-glycosidic bond.<sup>[1]</sup> Unlike sucrose, the anomeric carbon of the fructose moiety is not involved in this glycosidic bond, rendering **trehalulose** a reducing sugar. <sup>[1]</sup> This structural distinction also confers unique physicochemical and physiological properties.

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **trehalulose**.

Property	Value	Source
IUPAC Name	1-O- $\alpha$ -D-Glucopyranosyl-D-fructose	[1]
Chemical Formula	C <sub>12</sub> H <sub>22</sub> O <sub>11</sub>	[2]
Molecular Weight	342.30 g/mol	
CAS Number	51411-23-5	[2]
Density	1.694 g/cm <sup>3</sup>	[2]
Boiling Point	780.1 °C	[2]
Flash Point	290.8 °C	[2]
Solubility	Good solubility in water	[3]
Appearance	White powder	[2]

## Experimental Protocols

This section details methodologies for the enzymatic synthesis of **trehalulose** and its subsequent analysis, providing a framework for laboratory-scale production and characterization.

### Enzymatic Synthesis of Trehalulose from Sucrose

**Trehalulose** can be synthesized from sucrose using a **trehalulose**-forming enzyme system, such as that derived from microorganisms like *Protaminobacter rubrum*. [1] The following protocol describes a general procedure for this bioconversion.

Objective: To enzymatically convert sucrose to **trehalulose**.

Materials:

- Sucrose solution (e.g., 300 mM)
- Trehalulose**-forming enzyme (e.g., from *Protaminobacter rubrum* or a commercially available equivalent)

- Sodium phosphate buffer (pH 7.0)
- Heating block or water bath
- Reaction tubes
- Boiling water bath or heating block at 100°C

#### Procedure:

- **Reaction Setup:** In a reaction tube, combine the sucrose solution with the **trehalulose**-forming enzyme in a sodium phosphate buffer (pH 7.0). The final concentration of the enzyme should be optimized based on its activity.
- **Incubation:** Incubate the reaction mixture at a controlled temperature, typically around 50°C. The optimal temperature may vary depending on the specific enzyme used.
- **Reaction Time:** Allow the reaction to proceed for a set duration, for example, 10 minutes for initial activity assays or longer for preparative scale synthesis.
- **Enzyme Inactivation:** Terminate the reaction by heating the mixture in a boiling water bath for 10 minutes to denature and inactivate the enzyme.
- **Product Analysis:** The resulting mixture, containing **trehalulose**, unreacted sucrose, and potentially other byproducts, can then be analyzed using the methods described in the following section.

## Analysis of Trehalulose by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the qualitative and quantitative analysis of **trehalulose**, adapted from established methods for disaccharide analysis.

**Objective:** To separate and quantify **trehalulose** in a sample mixture.

**Materials and Instrumentation:**

- High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
- Amine-based or specialized carbohydrate analysis column (e.g., a column with L58 packing material).
- Mobile phase: Acetonitrile and water mixture (e.g., 70:30 v/v).
- **Trehalulose** standard of known purity.
- Sample containing **trehalulose** (e.g., from the enzymatic synthesis described above).
- Syringe filters (0.45  $\mu\text{m}$ ).

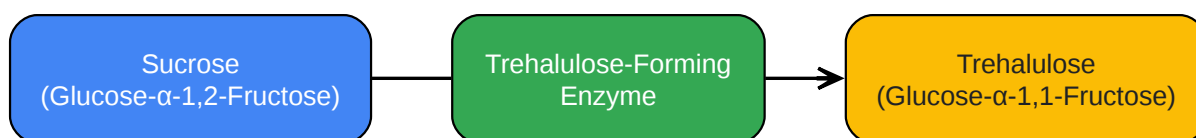
Procedure:

- Standard Preparation: Prepare a series of **trehalulose** standards of known concentrations in the mobile phase to create a calibration curve.
- Sample Preparation: Dilute the sample containing **trehalulose** in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45  $\mu\text{m}$  syringe filter to remove any particulate matter.
- Chromatographic Conditions:
  - Column: Amine-based or carbohydrate analysis column.
  - Mobile Phase: Isocratic elution with an acetonitrile/water mixture.
  - Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
  - Column Temperature: Maintain a constant column temperature (e.g., 30°C).
  - Detector: Refractive Index (RI) detector.
- Analysis:
  - Inject the prepared standards and sample onto the HPLC system.

- Record the chromatograms. The retention time of the peak corresponding to **trehalulose** in the sample should match that of the standard.
- Quantify the amount of **trehalulose** in the sample by comparing its peak area to the calibration curve generated from the standards.

## Visualization of the Trehalulose Synthesis Pathway

The following diagram illustrates the enzymatic conversion of sucrose into **trehalulose**, a key biochemical pathway for its production.



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Caption: Enzymatic conversion of sucrose to **trehalulose**.

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## References

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